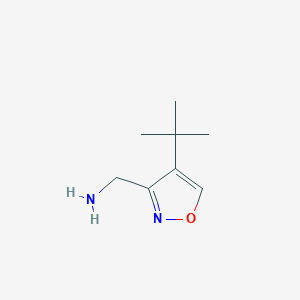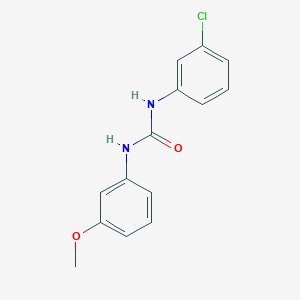
(4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel 4,5,6,7-tetrahydro-1H-indazoles, which are structurally related to the compound , involves conventional methods starting from cyclic β-keto esters. Spectroscopic techniques like NMR and IR are crucial for investigating the compounds, confirming the indazole structure through HMBC correlations (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Molecular Structure Analysis
The stereochemistry and molecular structure of related indazole compounds have been characterized using various spectroscopic methods, including HMBC, HSQC, COSY, and NOESY spectra, to understand the arrangement of atoms and their connectivity within the molecule (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Chemical Reactions and Properties
Indazole derivatives undergo various chemical reactions, forming new bonds and structures that can significantly alter their properties. For example, the synthesis and analysis of derivatives like 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid demonstrate the versatility and reactivity of these compounds in creating pharmacologically relevant molecules (Liu, Pei, Xue, Li, & Wu, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the behavior of these compounds under different conditions. The crystal structure analysis, for instance, provides insights into the molecular arrangement and potential intermolecular interactions, which can influence solubility and stability (Wang & Dong, 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different chemical reagents, and susceptibility to various chemical transformations, are essential for the development and modification of indazole-based compounds. Studies focusing on the synthesis and characterization of indazole derivatives highlight the chemical versatility and potential for creating compounds with desired properties (Teixeira, Ramos, Antunes, Curto, Duarte, & Bento, 2006).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Approaches: A series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters were synthesized using conventional methods from cyclic β-keto esters. This involved detailed spectral analysis to confirm the indazole structure and study the stereochemistry (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Chemical Properties and Reactions
- Ligand Synthesis: The optically active pyrazole 4R-methyl-7R-isopropyl-4,5,6,7-tetrahydro-indazole was prepared from (−)-menthone and used for preparing various ligands. These were then utilized in palladium-catalyzed allylic alkylation reactions, demonstrating the utility of this compound in complex organic synthesis (Bovens, Togni, & Venanzi, 1993).
Novel Derivatives and Their Applications
- Development of Derivatives: A small series of tetrahydroindazoles, including derivatives of the target compound, were prepared using microwave irradiation. This method offered improved yields and shorter reaction times. The in vitro antioxidant activity of these compounds was evaluated, highlighting their potential in pharmaceutical applications (Polo et al., 2016).
Molecular Structure and Resonance States
- Structural Analysis: Experimental nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations were conducted on 4-Methyl-1H-Indazole-5-Boronic Acid, a molecule similar in structure to the target compound. The study revealed different resonance states under varying temperatures, indicating complex behavior of such molecules (Dikmen, 2018).
Propriétés
IUPAC Name |
(4R,5R)-4-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-6(9(12)13)2-3-8-7(5)4-10-11-8/h4-6H,2-3H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQGXBVFSTOGO-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=C1C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCC2=C1C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2483303.png)



amine](/img/structure/B2483309.png)
![5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2483311.png)
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2483312.png)
![(E)-N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2483313.png)
![2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile](/img/structure/B2483314.png)


![2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B2483318.png)

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)